

Application Note: Precision Quantitation of Chlorpyrifos Oxon-d10 by LC-MS/MS

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Compound of Interest

Compound Name: Chlorpyrifos Oxon-d10

CAS No.: 1794779-85-3

Cat. No.: B586579

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Methodology for High-Sensitivity Analysis in Biological and Environmental Matrices

Executive Summary

Chlorpyrifos Oxon (CPO) is the potent anticholinesterase metabolite of the organophosphate pesticide Chlorpyrifos.[1] Unlike its parent compound, CPO is hydrolytically unstable and significantly more toxic. Accurate quantification requires a methodology that accounts for rapid degradation and matrix suppression.

This protocol details the use of **Chlorpyrifos Oxon-d10** (Diethyl-d10) as a stable isotope internal standard (IS). The d10-labeled ethyl groups provide a retention time match while shifting the precursor mass by +10 Da, allowing for interference-free quantification via Multiple Reaction Monitoring (MRM).

Chemical & Physical Properties

Understanding the isotopic shift is critical for MRM transition selection. The d10 label is located on the O,O-diethyl moieties.

Property	Chlorpyrifos Oxon (Native)	Chlorpyrifos Oxon-d10 (IS)
Formula	C	C
	H	H
	Cl	D
	NO	Cl
	P	NO
		P
Molecular Weight	334.52 g/mol	344.58 g/mol
Monoisotopic Mass	332.95 Da	343.01 Da
Precursor Ion [M+H]	334.0	344.1
Key Structural Feature	Unlabeled Diethyl Ester	Deuterated (d10) Diethyl Ester
Stability	High Risk: Hydrolyzes to TCP	Stable (stored < -20°C)

Mass Spectrometry Optimization

Fragmentation Mechanism

The fragmentation of Chlorpyrifos Oxon in Electrospray Ionization (ESI+) is dominated by the cleavage of the phospho-ester bond, yielding the stable 3,5,6-trichloro-2-pyridinol (TCP) cation.

- Native Pathway: The precursor (334) loses the diethyl phosphate group to form the TCP fragment (198).
- d10 Pathway: The precursor (344) loses the deuterated diethyl phosphate group. The remaining TCP ring contains no deuterium, so it appears at the same mass (198) as the native fragment.

Critical Insight: While the product ions are identical (

198), the precursor ions differ by 10 Da. The first quadrupole (Q1) provides the selectivity.

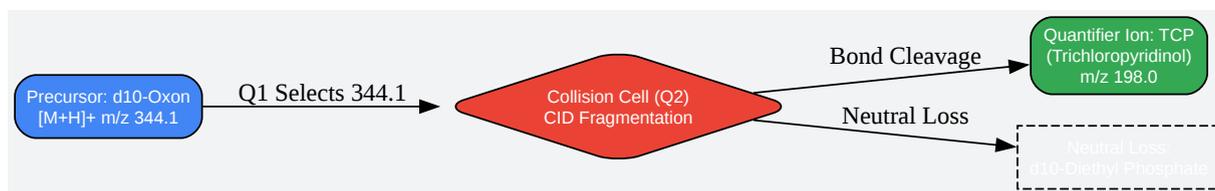
MRM Transition Table

The following transitions are optimized for a Triple Quadrupole system (e.g., Sciex 6500+, Agilent 6495).

Analyte	Type	Precursor ()	Product ()	Dwell (ms)	CE (eV)	Role
Chlorpyrifos Oxon	Native	334.0	198.0	50	25	Quantifier
334.0	278.0	50	15	Qualifier (Loss of 2x Ethylene)		
Chlorpyrifos Oxon-d10	ISTD	344.1	198.0	50	25	Quantifier
344.1	288.1	50	15	Qualifier (Loss of 2x d5-Ethylene)		

Note: Collision Energy (CE) values are indicative. Perform a "ramping" experiment (± 5 eV) on your specific instrument to maximize signal.

Fragmentation Pathway Diagram



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Caption: Fragmentation of **Chlorpyrifos Oxon-d10**. The Q1 filter isolates the deuterated parent, while Q3 targets the stable TCP ring fragment.

Experimental Protocol

Sample Preparation (Self-Validating)

Challenge: Chlorpyrifos Oxon converts to TCP in aqueous/alkaline conditions or if enzymatic activity persists in biological samples. Solution: Immediate acidification and low-temperature extraction.

Step-by-Step Workflow:

- Aliquot: Transfer 200 μ L of plasma/urine to a cryovial.
- Inhibition: Immediately add 20 μ L of 5% Formic Acid (stops enzymatic hydrolysis).
- IS Addition: Spike with 10 μ L of **Chlorpyrifos Oxon-d10** working solution (100 ng/mL in Acetonitrile).
- Extraction: Add 600 μ L of ice-cold Acetonitrile (protein precipitation). Vortex vigorously for 30s.
- Separation: Centrifuge at 14,000 \times g for 10 min at 4°C.
- Supernatant: Transfer supernatant to a glass vial. Do not evaporate to dryness using heat, as oxons are thermally labile. Dilute 1:1 with water + 0.1% Formic Acid for injection.

LC Conditions

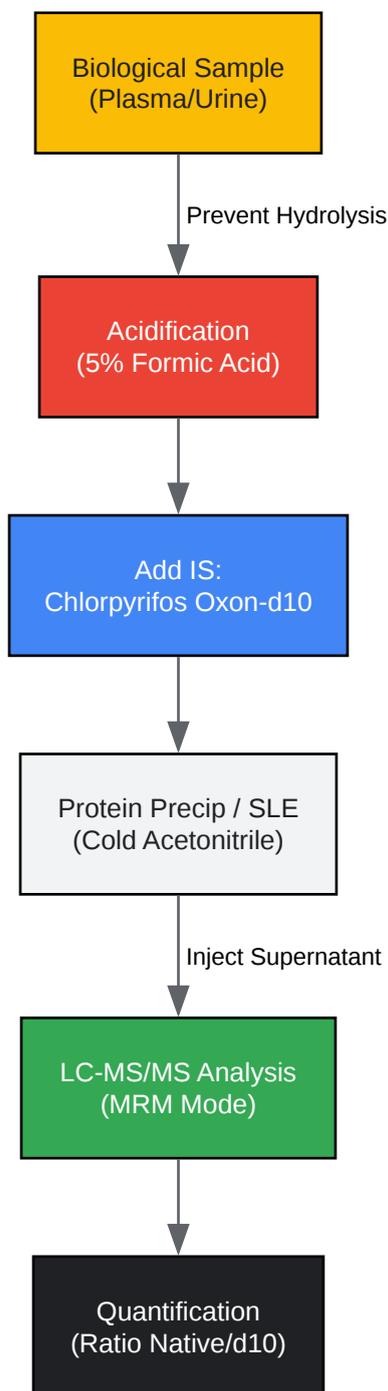
- Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 μ m) or equivalent.
- Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
- Mobile Phase B: Methanol + 0.1% Formic Acid.
 - Why Methanol? Acetonitrile can sometimes cause higher background noise for OPs in ESI+. Methanol provides better protonation efficiency for the pyridinol ring.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0-1 min: 10% B
 - 1-6 min: Linear ramp to 95% B
 - 6-8 min: Hold 95% B
 - 8.1 min: Re-equilibrate 10% B

Quality Assurance (The "Trust" Pillar)

To ensure the method is self-validating, implement the IS Area Monitoring Rule:

- Plot the peak area of **Chlorpyrifos Oxon-d10** for every injection.
- Pass Criteria: IS Area must be within $\pm 20\%$ of the mean of the calibration standards.
- Failure Mode: A drop in IS area $>30\%$ indicates matrix suppression (ion suppression) or hydrolysis of the oxon during the run.

Analytical Workflow Diagram



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Caption: End-to-end workflow emphasizing the stabilization step required for Oxon analysis.

References

- Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Organophosphate Insecticides - Dialkyl Phosphate Metabolites." National Health and Nutrition Examination Survey (NHANES). [[Link](#)]
- U.S. Environmental Protection Agency (EPA). "Method 539: Determination of Hormones in Drinking Water by Solid Phase Extraction and LC-ESI-MS/MS." (Cited for LC-MS/MS QA/QC protocols relevant to trace organic analysis). [[Link](#)]
- National Institutes of Health (NIH) / PubChem. "Chlorpyrifos Oxon - Compound Summary." [[Link](#)]
- Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM." Application Note 5990-7714EN. [[Link](#)]

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Sources

- 1. bocsci.com [bocsci.com]
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